molecular formula C19H15F2N5O4 B2739604 2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1052607-55-2

2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2739604
CAS No.: 1052607-55-2
M. Wt: 415.357
InChI Key: PDXLTVBMVKESBV-UHFFFAOYSA-N
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Description

This compound is an organic molecule with several functional groups. It contains a pyrrolo[3,4-d][1,2,3]triazole ring, which is a type of heterocyclic compound. This ring is substituted with a 3,4-difluorophenyl group and a 4-methoxyphenyl group. The presence of these groups could potentially influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,4-d][1,2,3]triazole ring and the substituted phenyl groups would likely have a significant impact on the compound’s shape and electronic structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrolo[3,4-d][1,2,3]triazole ring might participate in various chemical reactions. Additionally, the fluorine atoms on the phenyl ring are highly electronegative, which could make this ring a site of reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase the compound’s stability and affect its interactions with other molecules .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on similar compounds, such as various 1,2,4-triazole derivatives, highlights their potential in antimicrobial applications. The synthesis of novel triazole derivatives and their evaluation for antimicrobial properties suggest a broad interest in leveraging such molecular structures for fighting infections. For instance, Bektaş et al. (2010) demonstrated the synthesis of new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some to possess good or moderate activity against test microorganisms (Bektaş et al., 2010).

Electrochemical Properties

The electrochemical properties of compounds containing similar functional groups, such as tetrasubstituted tetraphenylethenes, have been studied for their potential applications in materials science. Research by Schreivogel et al. (2006) explored the synthesis and electrochemical properties of such compounds, providing insights into their potential utility in electronic materials and devices (Schreivogel et al., 2006).

Fluorescent Probes and Sensing Applications

Studies on compounds with specific fluorophenyl or methoxyphenyl groups have shown their applicability as fluorescent probes for sensing metal cations and pH changes. For example, Tanaka et al. (2001) synthesized benzoxazole and benzothiazole analogues suitable for sensing magnesium and zinc cations, highlighting the role of such compounds in developing sensitive and selective sensors for environmental and biological applications (Tanaka et al., 2001).

Development of Anticancer Agents

Research into the synthesis of novel heterocyclic compounds derived from structurally similar molecules has indicated their potential as anticancer agents. Studies have explored the synthesis pathways and evaluated the anticancer activities of these compounds, suggesting their relevance in pharmaceutical research and drug development. For example, Kumar et al. (2019) synthesized new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines via Suzuki coupling, evaluating their anticancer and antimicrobial activity, thus contributing to the search for new therapeutic agents (Kumar et al., 2019).

Mechanism of Action

Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could focus on exploring its potential applications, studying its reactivity, and developing methods for its synthesis .

Properties

IUPAC Name

2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N5O4/c1-30-12-5-2-10(3-6-12)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)11-4-7-13(20)14(21)8-11/h2-8,16-17H,9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXLTVBMVKESBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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